molecular formula C21H19NO6 B2938670 (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid CAS No. 2413848-43-6

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid

Cat. No. B2938670
CAS RN: 2413848-43-6
M. Wt: 381.384
InChI Key: ZCIPPPKBHNKDIM-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid, also known as Fmoc-L-Pyglu (Fmoc-L-pyrrolidine-2,5-dicarboxylic acid), is a chemical compound that is widely used in scientific research. It belongs to the family of pyrrolidine-2,5-dicarboxylic acid derivatives, which are known for their potential therapeutic applications in various diseases. Fmoc-L-Pyglu has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Protection of Hydroxy-Groups

The Fmoc group is utilized for the protection of hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. It can be conveniently removed without affecting other base-labile protecting groups, highlighting its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).

Influenza Neuraminidase Inhibitors

Research into influenza neuraminidase inhibitors has leveraged the Fmoc-protected pyrrolidine cores for the synthesis of potent inhibitors. This underscores the role of such chemical groups in the development of antiviral agents, with specific compounds showing strong inhibitory action against influenza neuraminidase (Wang et al., 2001).

Development of Fluorescent Carbon Dots

The synthesis and analysis of carbon dots with high fluorescence quantum yield have indicated that organic fluorophores related to the Fmoc group contribute to the fluorescence of these materials. This discovery expands the potential applications of carbon dots in various fields, including bioimaging and sensing (Shi et al., 2016).

Synthesis of Aromatic Polyamides

New bis(ether-carboxylic acid) compounds derived from the fluorene group have been synthesized and used in the preparation of aromatic polyamides. These materials exhibit high solubility, thermal stability, and are capable of forming transparent, flexible films, indicating their potential use in advanced material science applications (Hsiao, Yang, & Lin, 1999).

Enantioselective Biotransformations

The Fmoc group has been applied in enantioselective biotransformations, specifically in the kinetic resolution and desymmetrization of pyrrolidine-2,5-dicarboxamides. This process has enabled the scalable preparation of enantiomerically pure compounds, demonstrating the Fmoc group's utility in facilitating stereochemical control in organic synthesis (Chen et al., 2012).

properties

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c23-19(24)17-9-10-18(20(25)26)22(17)21(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)/t17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIPPPKBHNKDIM-HDICACEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid

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